molecular formula C39H49N7O8 B12978286 Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate

Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate

Cat. No.: B12978286
M. Wt: 743.8 g/mol
InChI Key: YFNBGHNEMVTAKT-YDPTYEFTSA-N
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Description

Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of multiple amino acid residues, including histidine, phenylalanine, proline, and glycine, which are linked together in a specific sequence. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amino terminus, which helps in preventing unwanted reactions during synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Employed in studies of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amino terminus, allowing the compound to interact selectively with its targets. Upon deprotection, the compound can undergo further reactions, leading to the formation of active peptides that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (tert-butoxycarbonyl)-L-histidyl-L-phenylalanyl-L-prolylglycyl-L-prolinate is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for selective reactions and interactions, making it a valuable tool in peptide synthesis and research.

Properties

Molecular Formula

C39H49N7O8

Molecular Weight

743.8 g/mol

IUPAC Name

benzyl (2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C39H49N7O8/c1-39(2,3)54-38(52)44-29(21-28-22-40-25-42-28)34(48)43-30(20-26-12-6-4-7-13-26)36(50)46-19-10-16-31(46)35(49)41-23-33(47)45-18-11-17-32(45)37(51)53-24-27-14-8-5-9-15-27/h4-9,12-15,22,25,29-32H,10-11,16-21,23-24H2,1-3H3,(H,40,42)(H,41,49)(H,43,48)(H,44,52)/t29-,30-,31-,32-/m0/s1

InChI Key

YFNBGHNEMVTAKT-YDPTYEFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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